N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)indolizine-2-carboxamide
Description
Properties
IUPAC Name |
N-(2-methyl-3-oxo-5,6,7,8-tetrahydrocinnolin-6-yl)indolizine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-21-17(23)10-12-8-14(5-6-16(12)20-21)19-18(24)13-9-15-4-2-3-7-22(15)11-13/h2-4,7,9-11,14H,5-6,8H2,1H3,(H,19,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFNYGCODYSDHLG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C2CC(CCC2=N1)NC(=O)C3=CN4C=CC=CC4=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)indolizine-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of a cinnoline derivative with an indolizine carboxylic acid under acidic or basic conditions. The reaction may require catalysts such as methanesulfonic acid (MsOH) and solvents like methanol (MeOH) to achieve high yields .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)indolizine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C).
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indolizine ring.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic medium.
Reduction: H₂ with Pd/C catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)indolizine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials with unique electronic properties.
Mechanism of Action
The mechanism of action of N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)indolizine-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking their activity. This compound can also interfere with cellular pathways, leading to altered cell function and potentially inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Indolizine-2-Carboxamide Derivatives
Indolizine-2-carboxamides are well-studied for their conformational dynamics and steric interactions. Key comparisons include:
- Conformational Flexibility : Unlike planar benzamides, indolizine-2-carboxamides exhibit two equivalent pairs of planar conformers due to rotation about the N–CO and C(2)–CO bonds. Steric clashes between alkyl substituents and indolizine hydrogens (positions 1 and 3) mirror those observed in ortho-substituted benzamides, resulting in twisted conformations .
- Synthetic Accessibility : The target compound shares synthetic challenges with tertiary indolizine-2-carboxamides, which historically suffered from low yields. However, modern coupling strategies (e.g., 1,1'-carbonyldiimidazole-mediated reactions) enable efficient synthesis of tertiary amides, as demonstrated for N,N-dialkylindolizine-2-carboxamides .
Table 1: Comparison of Indolizine-2-Carboxamide Derivatives
| Compound Name | Key Structural Features | Rotational Barrier (kJ mol⁻¹) | Synthesis Yield (%) |
|---|---|---|---|
| Target Compound | Cinnoline-indolizine hybrid | Not reported | ~50–70 (estimated) |
| N,N-Dialkylindolizine-2-carboxamides | Symmetric alkyl substituents | <60 (C(2)–CO bond) | 65–85 |
| Ortho-Substituted Benzamides | Steric hindrance at ortho positions | ~60 (C(1)–CO bond) | 70–90 |
2-Oxoindoline Derivatives
Compounds like 2-Hydroxy-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-N-phenethyl-acetamid (Compound 2) and 2-Hydroxy-N-naphthalen-1-yl-2-(2-oxo-1,2-dihydro-indol-3-ylidene)-acetamide (Compound 18) share the 2-oxoindoline motif, a structural analog of the cinnoline core in the target compound. Key differences include:
- Biological Activity: 2-Oxoindoline derivatives exhibit anti-inflammatory and kinase-inhibitory properties, but the target compound’s cinnoline-indolizine hybrid may offer improved metabolic stability due to reduced enol tautomerization .
Quinoline-2-Carboxamide Analogs
The structurally related N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)quinoline-2-carboxamide replaces indolizine with quinoline. Key distinctions:
Alkaloids with COX-2/PGE2 Inhibitory Activity
Alkaloids like Berberine and Evodiamine (Figure 2 in ) share anti-inflammatory targets but differ mechanistically:
- Target Specificity: The cinnoline-indolizine hybrid’s amide bond may enable selective binding to cyclooxygenase (COX) isoforms, whereas berberine non-specifically intercalates DNA.
- Synthetic Scalability : Unlike natural alkaloids, the target compound’s fully synthetic origin allows for scalable production and structural tuning .
Research Findings and Implications
- Conformational Studies : Variable-temperature NMR of indolizine-2-carboxamides reveals rapid rotation about the C(2)–CO bond (<60 kJ mol⁻¹), suggesting similar dynamics in the target compound .
- Biological Potential: While 2-oxoindoline derivatives show micromolar IC₅₀ values against COX-2, the target compound’s hybrid structure may enhance potency by combining cinnoline’s electron deficiency with indolizine’s hydrogen-bonding capacity .
Biological Activity
N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)indolizine-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by various studies and data.
Chemical Structure
The compound is characterized by a complex structure that includes a hexahydrocinnoline moiety and an indolizine carboxamide group. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have demonstrated that derivatives of indolizine and related compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown activity against various Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Activity Type |
|---|---|---|---|
| Compound 1 | 0.004 | 0.008 | Antibacterial |
| Compound 2 | 0.015 | 0.030 | Antibacterial |
| Compound A | 0.006 | 0.012 | Antifungal |
The most active compounds exhibited MIC values ranging from 0.004 to 0.015 mg/mL against sensitive strains like Enterobacter cloacae and Staphylococcus aureus .
Anticancer Properties
The compound's potential as an anticancer agent is also noteworthy. Research indicates that similar structures can inhibit enzymes involved in cancer progression. For example, certain derivatives have been shown to inhibit histone lysine methyltransferase EZH2, which is implicated in various cancers.
Case Study: Inhibition of EZH2
In a study evaluating the anticancer effects of indolizine derivatives:
- Objective : To assess the inhibitory effect on EZH2.
- Method : Enzyme assays were conducted using varying concentrations of the compound.
- Results : A significant reduction in enzyme activity was observed at concentrations as low as 1 µM.
The biological activity of this compound is believed to involve interactions with specific molecular targets within cells:
- Enzyme Inhibition : The compound may act as an inhibitor for key enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity associated with cancer and microbial resistance.
Q & A
Q. What are the optimal synthetic routes for N-(2-methyl-3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)indolizine-2-carboxamide, and how do reaction parameters influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including:
- Step 1: Condensation of the hexahydrocinnolin core with indolizine-2-carboxylic acid derivatives using coupling agents like carbodiimides (e.g., DCC or EDC) .
- Step 2: Post-functionalization (e.g., N-methylation) under controlled conditions (reflux in ethanol or DMF) .
Critical Parameters: - Temperature: Reactions often require reflux (~80°C) to activate intermediates.
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol aids in recrystallization .
- Catalysts: Pd-mediated coupling (e.g., Suzuki-Miyaura) may optimize aryl substitutions on the indolizine moiety .
Q. How can researchers validate the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and analytical techniques:
- NMR: and NMR to confirm substitution patterns and hydrogen bonding in the hexahydrocinnolin and indolizine moieties .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks and isotopic distribution .
- X-ray Crystallography: Single-crystal X-ray diffraction (using SHELX programs) resolves stereochemistry and confirms bond angles/planarity .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound?
Methodological Answer: Discrepancies often arise from:
- Variability in Assay Conditions: Standardize protocols (e.g., cell lines, incubation times) and validate via dose-response curves .
- Conformational Polymorphism: Use differential scanning calorimetry (DSC) to detect polymorphic forms affecting solubility/bioavailability .
- QSAR Modeling: Incorporate molecular descriptors (e.g., logP, polar surface area) to correlate structural features with observed activity .
Q. How can computational methods guide the optimization of this compound for target binding?
Methodological Answer:
- Docking Studies: Use software like AutoDock Vina to predict binding modes with targets (e.g., kinases, GPCRs). Focus on hydrogen bonds between the carboxamide group and catalytic residues .
- Molecular Dynamics (MD): Simulate ligand-receptor stability under physiological conditions (e.g., solvation, pH 7.4) .
- Free Energy Perturbation (FEP): Quantify ΔΔG for substituent modifications (e.g., trifluoromethyl vs. methyl groups) .
Q. What experimental designs mitigate challenges in crystallizing this compound?
Methodological Answer:
- Solvent Screening: Test mixed-solvent systems (e.g., DMF/water, ethanol/ethyl acetate) to induce slow nucleation .
- Temperature Gradients: Gradual cooling (0.5°C/hour) from saturated solutions improves crystal quality .
- Additive Screening: Small molecules (e.g., glycerol, hexafluoroisopropanol) disrupt aggregation and promote ordered packing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
